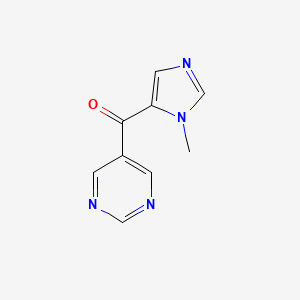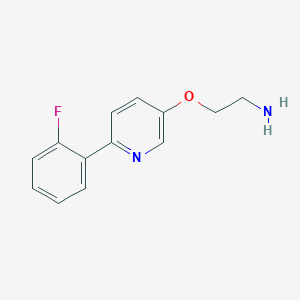![molecular formula C13H19ClN4O2S B8628210 5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B8628210.png)
5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group, a sulfonamide group, and a cyclopropylpiperidinylamino group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the chloro group: Chlorination of the pyridine ring can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the sulfonamide group: This step involves the reaction of the pyridine derivative with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions.
Cyclopropylpiperidinylamino group addition: The final step involves the nucleophilic substitution reaction where the amine group of cyclopropylpiperidine reacts with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group or the sulfonamide group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 5-Chloro-6-(1-piperidinylamino)pyridine-3-sulfonamide
- 6-(1-Cyclopropylpiperidin-4-ylamino)pyridine-3-sulfonamide
- 5-Chloro-6-(1-cyclopropylpiperidin-4-ylamino)pyridine-2-sulfonamide
Uniqueness
5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide is unique due to the presence of both the chloro and sulfonamide groups on the pyridine ring, as well as the cyclopropylpiperidinylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H19ClN4O2S |
|---|---|
分子量 |
330.83 g/mol |
IUPAC名 |
5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide |
InChI |
InChI=1S/C13H19ClN4O2S/c14-12-7-11(21(15,19)20)8-16-13(12)17-9-3-5-18(6-4-9)10-1-2-10/h7-10H,1-6H2,(H,16,17)(H2,15,19,20) |
InChIキー |
KQOHTKABTTWMRM-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2CCC(CC2)NC3=C(C=C(C=N3)S(=O)(=O)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Butanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B8628169.png)

![6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B8628193.png)


![1-(Imidazo[5,1-b]thiazol-7-yl)ethanone](/img/structure/B8628209.png)


